(E)-3-(4-Butylphenyl)acrylic acid
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Overview
Description
(E)-3-(4-Butylphenyl)acrylic acid is an organic compound belonging to the class of unsaturated carboxylic acids It features a butyl group attached to the para position of a phenyl ring, which is conjugated to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Butylphenyl)acrylic acid typically involves the Heck reaction, a palladium-catalyzed coupling reaction between an aryl halide and an alkene. The reaction conditions often include a palladium catalyst, a base such as triethylamine, and a solvent like N,N-dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Butylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of peroxides or carboxylate derivatives.
Reduction: Formation of (4-butylphenyl)propanoic acid.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
(E)-3-(4-Butylphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(4-Butylphenyl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, thereby influencing cellular pathways. The conjugated double bond and carboxylic acid group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acrylic Acid: The simplest unsaturated carboxylic acid with the formula CH₂=CHCOOH.
Methacrylic Acid: Similar to acrylic acid but with a methyl group attached to the alpha carbon.
Cinnamic Acid: Contains a phenyl group conjugated to an acrylic acid moiety.
Uniqueness
(E)-3-(4-Butylphenyl)acrylic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its physical properties and reactivity. This structural feature distinguishes it from other similar compounds and can lead to different applications and biological activities.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(E)-3-(4-butylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3,(H,14,15)/b10-9+ |
InChI Key |
PVGUERHYXQFQEE-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)/C=C/C(=O)O |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)O |
Origin of Product |
United States |
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